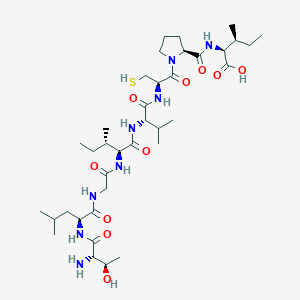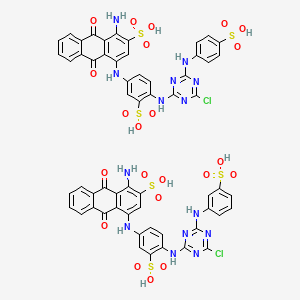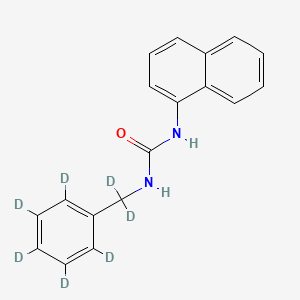
1-Benzyl-3-naphthalen-1-yl-urea-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-naphthalen-1-yl-urea-d7 is a deuterated analog of 1-Benzyl-3-naphthalen-1-yl-urea. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is often used in scientific research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-naphthalen-1-yl-urea-d7 typically involves the deuteration of 1-Benzyl-3-naphthalen-1-yl-urea. The process begins with the preparation of the non-deuterated compound, which can be synthesized through a reaction between benzylamine and naphthalen-1-yl isocyanate. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents and solvents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated solvents and catalysts to facilitate the deuteration reaction. The final product is then purified using techniques such as chromatography to remove any impurities.
化学反応の分析
Types of Reactions
1-Benzyl-3-naphthalen-1-yl-urea-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents that facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce naphthalen-1-yl-urea derivatives, while reduction reactions may yield benzylamine derivatives.
科学的研究の応用
1-Benzyl-3-naphthalen-1-yl-urea-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate the effects of deuterium incorporation on biological molecules and processes.
Medicine: Used in pharmaceutical research to develop deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the development of new materials and chemicals with enhanced stability and performance.
作用機序
The mechanism of action of 1-Benzyl-3-naphthalen-1-yl-urea-d7 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, metabolic stability, and overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.
類似化合物との比較
1-Benzyl-3-naphthalen-1-yl-urea-d7 can be compared with other similar compounds, such as:
1-Benzyl-3-naphthalen-1-yl-urea: The non-deuterated analog, which has different physical and chemical properties due to the absence of deuterium.
Tideglusib: A compound used in the treatment of brain atrophy and movement disorders, which shares structural similarities with this compound.
The uniqueness of this compound lies in its deuterium incorporation, which can significantly alter its properties and applications compared to its non-deuterated analogs.
特性
分子式 |
C18H16N2O |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H16N2O/c21-18(19-13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H2,19,20,21)/i1D,2D,3D,7D,8D,13D2 |
InChIキー |
FWIZGBBRZIIRBG-DZFJQUJPSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])NC(=O)NC2=CC=CC3=CC=CC=C32)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12429420.png)
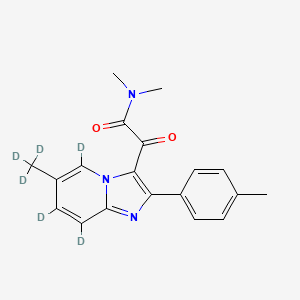
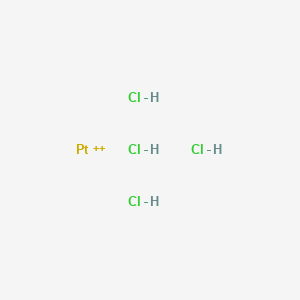
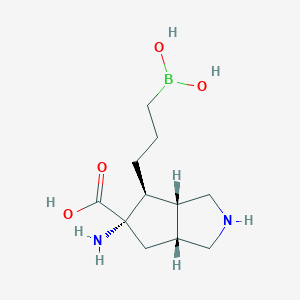

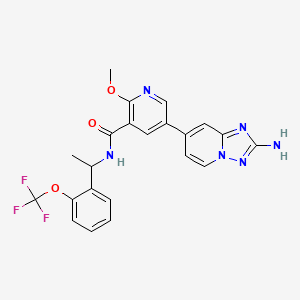
![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
![(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-bis(trideuteriomethyl)propan-1-amine oxide](/img/structure/B12429480.png)
![4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B12429481.png)
